molecular formula C23H29Cl2N3O3 B1666087 Aripiprazole monohydrate CAS No. 851220-85-4

Aripiprazole monohydrate

Cat. No. B1666087
M. Wt: 466.4 g/mol
InChI Key: UXQBDXJXIVDBTF-UHFFFAOYSA-N
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Patent
US09066848B2

Procedure details

causing the jet streams of solution of aripiprazole and water, each at a flow rate (where jet nozzles of 0.02 inch internal diameter are employed) within the range from about 0.20 to about 0.30 kg/min, preferably from about 0.22 to about 0.28 kg/min, to impinge on one another to create high turbulence at their point of impact to achieve high intensity micromixing of each stream prior to nucleation, and form a slurry of crystals of aripiprazole monohydrate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][O:19][C:20]3[CH:21]=[CH:22][C:23]4[CH2:30][CH2:29][C:27](=[O:28])[NH:26][C:24]=4[CH:25]=3)[CH2:11][CH2:10]2)[C:4]([Cl:8])=[C:5]([Cl:7])[CH:6]=1>O>[CH2:30]1[C:23]2[CH:22]=[CH:21][C:20]([O:19][CH2:18][CH2:17][CH2:16][CH2:15][N:12]3[CH2:11][CH2:10][N:9]([C:3]4[CH:2]=[CH:1][CH:6]=[C:5]([Cl:7])[C:4]=4[Cl:8])[CH2:14][CH2:13]3)=[CH:25][C:24]=2[NH:26][C:27](=[O:28])[CH2:29]1.[OH2:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.